molecular formula C8H9F3N2O2 B13990497 Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate

Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate

Cat. No.: B13990497
M. Wt: 222.16 g/mol
InChI Key: AUFABDFLUSGNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)acetate is an organic compound that features a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl acetate with 4-(trifluoromethyl)-1H-pyrazole under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)acetate may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Ethyl 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)acetate include:

Uniqueness

The uniqueness of Ethyl 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)acetate lies in its specific trifluoromethyl group attached to the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H9F3N2O2

Molecular Weight

222.16 g/mol

IUPAC Name

ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate

InChI

InChI=1S/C8H9F3N2O2/c1-2-15-7(14)5-13-4-6(3-12-13)8(9,10)11/h3-4H,2,5H2,1H3

InChI Key

AUFABDFLUSGNLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.